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Compound of Interest

Compound Name: Surugatoxin

Cat. No.: B1226930 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Surugatoxin (SGTX) is a marine neurotoxin isolated from the Japanese ivory shell, Babylonia

japonica. It exhibits potent and selective antagonistic activity against ganglionic nicotinic

acetylcholine receptors (nAChRs), making it a valuable pharmacological tool for studying the

autonomic nervous system and a potential lead compound in drug discovery. This technical

guide provides a comprehensive overview of the chemical structure of Surugatoxin, its total

synthesis, and its mechanism of action. Detailed experimental protocols for key synthetic steps

are provided, along with quantitative data presented in structured tables. Visual diagrams

generated using Graphviz are included to illustrate the synthetic strategy and the signaling

pathway of nAChR antagonism.

Chemical Structure of Surugatoxin
Surugatoxin is a complex heptacyclic indole alkaloid. Its rigid, cage-like structure is adorned

with a myo-inositol moiety, contributing to its unique pharmacological profile.

Table 1: Chemical and Physical Properties of Surugatoxin
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Property Value Reference

Molecular Formula C₂₅H₂₆BrN₅O₁₃ [1]

Molecular Weight 684.40 g/mol [1]

IUPAC Name

[(2R,3S,5S,6S)-2,3,4,5,6-

pentahydroxycyclohexyl]

(6aS,7R,8R,9R)-6'-bromo-

6a,9-dihydroxy-9-methyl-

1,2',3,10-tetraoxo-

spiro[4,5,6,7-

tetrahydropyrido[1,2-

f]pteridine-8,3'-indoline]-7-

carboxylate

[1]

Appearance Colorless crystalline substance [1]

Solubility
Insoluble in organic solvents,

very low solubility in water
[1]

Stereochemistry: The absolute stereochemistry of Surugatoxin has been determined by X-ray

crystallography and confirmed through total synthesis. The complex stereochemical

arrangement is crucial for its biological activity.

(A 2D chemical structure diagram of Surugatoxin with clear stereochemical representation

would be placed here.)

Total Synthesis of (±)-Surugatoxin
The first total synthesis of (±)-Surugatoxin was achieved by Inoue and colleagues in 1994.[2]

This landmark synthesis established the complex molecular architecture and provided a route

to access this intricate natural product. A more recent approach by Lewis and coworkers in

2015 focused on the efficient construction of the aglycone core.[3]

Retrosynthetic Analysis and Strategy (Inoue et al., 1994)
The synthetic strategy employed by Inoue's group was a linear approach, starting from the

readily available 6-bromoisatin. The key challenges were the construction of the congested
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polycyclic core and the stereoselective installation of the numerous chiral centers.

Surugatoxin (1)
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Caption: Retrosynthetic analysis of Surugatoxin.

Key Experimental Protocols
This section would contain a detailed experimental protocol for the stereospecific cyclization

step from the full text of the Inoue et al. 1994 paper, including reagents, stoichiometry, reaction

conditions, work-up, and purification. A placeholder is provided below.

Protocol: To a solution of the pteridine ring precursor in an appropriate solvent at a specific

temperature, the cyclization agent is added. The reaction is monitored by TLC. Upon

completion, the reaction is quenched, and the product is extracted and purified by column

chromatography.

This section would contain a detailed experimental protocol for the hydration of the enamine to

install the hydroxyl group from the full text of the Inoue et al. 1994 paper.

Protocol: The enamine intermediate is dissolved in a suitable solvent system, and a hydrating

agent is added. The reaction is stirred for a specified time at a controlled temperature. The

product is then isolated and purified.

This section would contain a detailed experimental protocol for the chemo-, regio-, and

stereoselective oxindole annulation from the full text and supporting information of the Lewis et

al. 2015 paper.

Protocol: A solution of the starting enone and the oxindole precursor in a specific solvent is

treated with a catalyst at a defined temperature. The reaction progress is monitored, and upon
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completion, the product is isolated and purified using chromatographic techniques.

Quantitative Synthetic Data
Table 2: Selected Reaction Yields in the Total Synthesis of (±)-Surugatoxin (Inoue et al., 1994)

Reaction Step Starting Material Product Yield (%)

Stereospecific

Cyclization

Pteridine Ring

Precursor

Key Spiro-oxindole

Intermediate
Data from full paper

Hydration Enamine Intermediate
Hydroxylated

Intermediate
Data from full paper

Glycosidation Aglycone (±)-Surugatoxin Data from full paper

Table 3: Spectroscopic Data for Key Intermediates

Intermediate ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS (m/z)

Key Spiro-oxindole Data from full paper Data from full paper Data from full paper

Aglycone Data from full paper Data from full paper Data from full paper

Mechanism of Action: Ganglionic Nicotinic
Acetylcholine Receptor Antagonism
Surugatoxin exerts its potent neurotoxic effects by acting as a competitive antagonist at

ganglionic nicotinic acetylcholine receptors (nAChRs).[1] These ligand-gated ion channels are

crucial for neurotransmission in the autonomic nervous system.

Nicotinic Acetylcholine Receptor Signaling
In autonomic ganglia, the binding of acetylcholine (ACh) to the α subunits of the nAChR

triggers a conformational change, opening the ion channel. This allows the influx of cations,

primarily Na⁺ and Ca²⁺, leading to depolarization of the postsynaptic membrane and

propagation of the nerve impulse.
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Competitive Antagonism by Surugatoxin
Surugatoxin competes with acetylcholine for the same binding site on the nAChR. By binding

to the receptor, Surugatoxin prevents the binding of ACh and the subsequent opening of the

ion channel. This blockade of cholinergic transmission at the ganglionic level disrupts the

normal functioning of the autonomic nervous system. Pharmacological studies suggest that

Surugatoxin has a preference for the α3β4 nAChR subtype, which is prevalent in autonomic

ganglia.
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Caption: Signaling pathway of nAChR and its inhibition by Surugatoxin.
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Conclusion
Surugatoxin remains a molecule of significant interest to synthetic chemists and

pharmacologists. Its complex structure has provided a challenging and rewarding target for

total synthesis, pushing the boundaries of synthetic methodology. As a selective antagonist of

ganglionic nAChRs, it continues to be a valuable tool for dissecting the complexities of the

autonomic nervous system. Further research into the synthesis of Surugatoxin analogs and a

deeper understanding of its interaction with nAChR subtypes could pave the way for the

development of novel therapeutic agents targeting a range of autonomic dysfunctions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Total Synthesis of (+/-)-Surugatoxin - Lookchem [lookchem.com]

2. Access to the Surugatoxin Alkaloids: Chemo-, Regio-, and Stereoselective Oxindole
Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure
and Synthesis of Surugatoxin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1226930#chemical-structure-and-synthesis-of-
surugatoxin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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